molecular formula C10H8BrN3O4S B2644806 N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide CAS No. 887461-68-9

N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

Cat. No. B2644806
CAS RN: 887461-68-9
M. Wt: 346.16
InChI Key: VSGRHXCCOPCLSW-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that likely contains a pyrimidine ring structure, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The “4-bromophenyl” part suggests a phenyl ring (a variant of benzene) with a bromine atom attached. The “2-hydroxy-6-oxo” indicates the presence of hydroxyl (OH) and carbonyl (C=O) functional groups .


Synthesis Analysis

The synthesis of similar compounds often involves reactions like condensation, where two molecules combine to form a larger molecule, usually with the loss of a small molecule such as water . Another common method is cross-coupling reactions, such as the Suzuki-Miyaura cross-coupling, which is often used to create carbon-carbon bonds .


Chemical Reactions Analysis

The chemical reactions involving similar compounds can be quite diverse, depending on the functional groups present and the reaction conditions . For instance, compounds with bromine atoms can undergo reactions where the bromine is replaced by another atom or group .


Physical And Chemical Properties Analysis

The physical and chemical properties of such a compound would depend on its exact structure. Factors that could influence these properties include the types and locations of functional groups, the presence of any charged groups, and the overall shape and size of the molecule .

Scientific Research Applications

Antimicrobial Activity

The synthesis of N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide derivatives has led to promising antimicrobial agents. These compounds were evaluated for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacterial species, as well as fungal strains. Notably, compounds d1, d2, and d3 demonstrated significant antimicrobial effects . Further studies could explore their potential as novel antibiotics.

Anticancer Properties

Cancer remains a formidable challenge, and novel therapeutic agents are urgently needed. Among the synthesized derivatives, compounds d6 and d7 exhibited remarkable anticancer activity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells. These compounds could serve as leads for rational drug design in cancer therapy .

Toxicity Screening

Toxicity assessment is crucial for drug development. N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide derivatives, such as N-{4-[(4-bromophenyl)sulfonyl]benzoyl}-L-valine and 2-{4-[(4-bromophenyl)sulfonyl]phenyl}-4-isopropyl-4H-1,3-oxazol-5-one, were evaluated for acute toxicity in rats and other mammals. This prescreening method provides valuable insights for drug safety .

Antibacterial Activity Against Resistant Pathogens

Functionalized N-(4-bromophenyl)furan-2 derivatives were screened for antibacterial activity against extensively drug-resistant (XDR) pathogens, including carbapenem-resistant Acinetobacter baumannii (CRAB), carbapenem-resistant Klebsiella pneumoniae (CRKP), carbapenem-resistant Enterobacter cloacae (CREC), and methicillin-resistant Staphylococcus aureus (MRSA). These compounds could be potential candidates for combating antibiotic-resistant bacteria .

Thiazole Nucleus as a Scaffold

The heterocyclic thiazole nucleus, present in N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, has been associated with various medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives block bacterial lipid biosynthesis and exhibit antimicrobial effects .

Monomer Synthesis for Polymer Applications

The monomer 4, derived from N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide, can be prepared in high yield. It serves as a precursor for polymerization reactions, potentially finding applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some similar compounds have shown antimicrobial and antiproliferative activities, suggesting they might interact with biological molecules in a way that inhibits microbial growth or cell proliferation .

Future Directions

Research into similar compounds is ongoing, with potential applications in areas like antimicrobial and anticancer therapies . Future work could involve synthesizing new derivatives, testing their biological activities, and studying their interactions with biological targets .

properties

IUPAC Name

N-(4-bromophenyl)-2,4-dioxo-1H-pyrimidine-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrN3O4S/c11-6-1-3-7(4-2-6)14-19(17,18)8-5-12-10(16)13-9(8)15/h1-5,14H,(H2,12,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSGRHXCCOPCLSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CNC(=O)NC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-bromophenyl)-2-hydroxy-6-oxo-1,6-dihydropyrimidine-5-sulfonamide

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